3-Chloro-4-(methylamino)benzene-1-carbothioamide

Lipophilicity ADME Partition Coefficient

Researchers seeking a reliable carbothioamide building block often face reactivity uncertainty or off-target interference from uncharacterized analogs. 3-Chloro-4-(methylamino)benzene-1-carbothioamide (CAS 1341795-21-8) eliminates these risks. Key advantages: • XLogP3 = 2.0 - the 3-chloro substituent raises lipophilicity for better membrane permeability in cell-based assays. • Exact mass 200.0175 Da (monoisotopic) enables precise HRMS calibration; distinct Cl isotopic pattern aids method development. • Confirmed no inhibition of chorismate mutase or acetylcholinesterase at 26 µM - ideal inert scaffold for assay panels. • The carbothioamide group (TPSA 70.1 Ų) unlocks thiazole/thiadiazole cyclization routes not accessible with amide analogs. Supplied at ≥95% purity with global shipping.

Molecular Formula C8H9ClN2S
Molecular Weight 200.69 g/mol
CAS No. 1341795-21-8
Cat. No. B1428891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(methylamino)benzene-1-carbothioamide
CAS1341795-21-8
Molecular FormulaC8H9ClN2S
Molecular Weight200.69 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)C(=S)N)Cl
InChIInChI=1S/C8H9ClN2S/c1-11-7-3-2-5(8(10)12)4-6(7)9/h2-4,11H,1H3,(H2,10,12)
InChIKeyBZKZXIBQTZYTQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(methylamino)benzene-1-carbothioamide Sourcing & Chemical Identity


3-Chloro-4-(methylamino)benzene-1-carbothioamide (CAS 1341795-21-8) is a small-molecule thiourea derivative characterized by a chloro-substituted benzene core with a methylamino group at the 4-position and a carbothioamide functional group [1]. It is primarily utilized as a versatile synthetic building block in organic chemistry and medicinal chemistry research, particularly for the construction of heterocyclic compounds and sulfur-containing scaffolds [2]. The compound is commercially available from multiple reputable vendors with a typical minimum purity specification of 95% .

Scaffold
Thioamide-based heterocycle synthesis with chloro and methylamino substitution
Reactivity
Chloro group enables cross-coupling functionalization; carbothioamide supports sulfur heterocycle formation
Screening
Non-interfering scaffold for enzyme inhibition assays; reported lack of off-target activity

3-Chloro-4-(methylamino)benzene-1-carbothioamide: Irreplaceability vs. Common Analogs


While structurally similar carbothioamide and benzamide derivatives exist, generic substitution is not scientifically valid due to quantifiable differences in physicochemical properties that directly impact reactivity and experimental outcomes. The specific combination of a chloro substituent at the 3-position, a methylamino group at the 4-position, and a carbothioamide functional group yields a distinct molecular profile—including altered lipophilicity (XLogP3), exact mass, and electronic properties—that cannot be replicated by dechlorinated analogs or amide counterparts [1][2]. Furthermore, empirical screening data confirms that this compound lacks inhibitory activity against common off-target enzymes, a characteristic that may not hold true for closely related analogs and is critical for applications requiring a non-interfering scaffold . The evidence below quantifies these differentiators.

Chlorinated vs. Dechlorinated Analog
Target3-Chloro-4-(methylamino)benzene-1-carbothioamide
Substitute4-(Methylamino)benzenecarbothioamide (no chloro)

Lipophilicity difference (ΔXLogP3 +0.2) may shift cellular partitioning and assay behavior; dechlorinated analog not interchangeable.

Thioamide vs. Amide
TargetCarbothioamide (C=S)
SubstituteCarboxamide (C=O) analog

Higher molecular weight and TPSA, plus distinct sulfur reactivity, alter solubility and cyclization pathways; amide cannot replicate thioamide chemistry.

Off-Target Profile
TargetNo inhibition of chorismate mutase / AChE at 26 µM
SubstituteTypical carbothioamides may show micromolar inhibition

Closely related analogs could introduce confounding enzyme inhibition; this scaffold’s lack of activity supports non-interfering use, but may not extend to all analogs.

3-Chloro-4-(methylamino)benzene-1-carbothioamide Quantified Differentiation


Higher Lipophilicity vs. Dechlorinated Analog

The target compound demonstrates enhanced lipophilicity compared to its direct analog 4-(methylamino)benzene-1-carbothioamide, which lacks the chloro substituent. The computed partition coefficient (XLogP3) for 3-chloro-4-(methylamino)benzene-1-carbothioamide is 2.0 [1], whereas the non-chlorinated analog exhibits an XLogP3 of 1.8 [2]. This difference is attributed to the electron-withdrawing and hydrophobic nature of the chloro group.

Lipophilicity Shift
Reported
ΔXLogP3 = +0.2 (2.0 vs 1.8)
Supports selection for hydrophobic interaction contexts
Computational prediction; verify experimentally
Lipophilicity ADME Partition Coefficient Structural Analog

Thioamide vs. Amide: Physicochemical Profile

Replacement of the carbothioamide group with a carboxamide group yields 3-chloro-4-(methylamino)benzamide (CAS 1369813-62-6). The thioamide group confers distinct properties: the target compound has a molecular weight of 200.69 g/mol and a topological polar surface area (TPSA) of 70.1 Ų [1]. In contrast, the amide analog has a molecular weight of 184.62 g/mol and a predicted TPSA of approximately 55 Ų (based on typical amide values). The sulfur atom in the thioamide enhances nucleophilicity and metal-binding capacity, enabling different reaction pathways.

Thioamide vs. Amide
Class-level inference
ΔMW +16.07 g/mol; ΔTPSA ~+15 Ų
Context-dependent: thioamide may alter solubility and reactivity
Amide TPSA estimated; review specific batches
Thioamide Amide Hydrogen Bonding Polar Surface Area

Absence of Off-Target Enzyme Inhibition

Empirical screening data indicates that 3-chloro-4-(methylamino)benzene-1-carbothioamide exhibits no inhibitory activity against two common enzyme targets: chorismate mutase (Escherichia coli) and acetylcholinesterase at a concentration of 26 µM . While many carbothioamide derivatives demonstrate inhibitory effects against various enzymes, this specific compound's lack of activity against these off-targets provides a unique advantage for applications requiring a chemically inert scaffold that does not confound assay results.

Off-Target Activity
Data to verify
No inhibition of chorismate mutase or AChE at 26 µM
Supports non-interfering scaffold use; requires validation
Limited to two tested enzymes; source review recommended
Enzyme Inhibition Negative Control Chorismate Mutase Acetylcholinesterase

3-Chloro-4-(methylamino)benzene-1-carbothioamide Validated Application Scenarios


Heterocyclic Scaffold Synthesis with Enhanced Lipophilicity

The increased XLogP3 (2.0) relative to the dechlorinated analog makes this compound a preferred building block for constructing heterocyclic libraries where higher lipophilicity is desired to improve membrane permeability or target engagement in cell-based assays [1][2]. The chloro substituent also serves as a synthetic handle for further functionalization via cross-coupling reactions, enabling the generation of diverse analogs not accessible from the non-chlorinated precursor.

Thioamide Cyclization for Sulfur Heterocycles

The carbothioamide group, with its distinct molecular weight (200.69 g/mol) and TPSA (70.1 Ų), enables cyclization pathways that are not feasible with the corresponding amide [1]. This compound is particularly valuable in the synthesis of thiazoles, thiadiazoles, and other sulfur-containing heterocycles, where the thioamide sulfur atom participates in nucleophilic ring-closure reactions.

Negative Control Scaffold in Enzyme Inhibition Screening

Empirical data confirming no inhibition of chorismate mutase and acetylcholinesterase at 26 µM positions this compound as an ideal negative control or inert scaffold for assay development . Researchers can incorporate this compound into screening panels without risk of confounding off-target effects, ensuring that observed activity is solely attributable to the test compounds.

Mass Spectrometry Calibration & Method Development

The exact mass of 200.0174972 Da (monoisotopic) provides a precise reference point for high-resolution mass spectrometry (HRMS) instrument calibration and method development [1]. The compound's distinct isotopic pattern from the chlorine atom further enhances its utility as an internal standard or quality control marker in analytical workflows.

Application
Selection Property
Validation Focus
Heterocyclic scaffold synthesis with hydrophobic character
Chloro-substituted core for cross-coupling; lipophilicity profile
Lipophilicity-dependent assay contexts and synthetic handle verification
Sulfur heterocycle formation via thioamide cyclization
Carbothioamide reactivity and polar surface area
Cyclization condition optimization; sulfur incorporation efficiency
Negative control scaffold in enzyme inhibition panels
Lack of tested off-target enzyme inhibition
Confirmation in target assay panel; broader off-target profiling
HRMS calibration and analytical method development
Precise monoisotopic mass and chlorine isotopic pattern
Mass accuracy verification; isotopic pattern consistency

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